trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid
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Overview
Description
Trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonic acids. These functional groups contribute to its diverse reactivity and utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid involves several steps:
Formation of the Cyclohexadiene Ring: The initial step involves the formation of the cyclohexadiene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the cyclohexadiene derivative with the dichlorophenylmethyl group under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and carboxylic acid groups, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its multiple functional groups.
Analytical Chemistry: Used as a reagent in analytical techniques to detect and quantify specific ions or molecules.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biochemical Assays: Used in assays to measure the activity of specific enzymes or metabolic pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to its unique chemical properties.
Diagnostic Tools: Used in diagnostic assays to detect specific biomarkers or disease states.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its vibrant color and stability.
Water Treatment: Acts as a chelating agent to remove heavy metals from water.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Chelation: Forms stable complexes with metal ions, altering their reactivity and availability.
Redox Reactions: Participates in redox reactions, influencing cellular redox states and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Trisodium N-(1-carboxylatoethyl)iminodiacetate: Similar in structure but lacks the dichlorophenylmethyl group.
Methylglycinediacetic acid trisodium salt: Another chelating agent with similar functional groups.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonic acids makes it more versatile in chemical reactions.
Stability: The compound’s stability under various conditions makes it suitable for industrial applications.
This detailed article provides a comprehensive overview of trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H18Cl2Na3O9S+3 |
---|---|
Molecular Weight |
610.3 g/mol |
IUPAC Name |
trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,20,26-27H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/b17-11-;;; |
InChI Key |
LIQDGONXFBYRPC-UMCYPVTFSA-N |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC(=C(C(=C2)C)O)C(=O)O)/C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl)/C=C(C1O)C(=O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C(=C2)C)O)C(=O)O)C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl)C=C(C1O)C(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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